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Compound of Interest

Compound Name: 4-chloro-3-methyl-1H-pyrazole

Cat. No.: B1295647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-3-methyl-1H-pyrazole is a halogenated heterocyclic compound belonging to the

pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug

discovery due to their wide range of biological activities, including anti-inflammatory, analgesic,

antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a chlorine atom and a

methyl group to the pyrazole ring can significantly influence its physicochemical properties and

biological activity, making 4-chloro-3-methyl-1H-pyrazole a valuable scaffold for the synthesis

of novel bioactive molecules. This technical guide provides a summary of the available

characterization data for this compound.

Physicochemical Properties
The fundamental physicochemical properties of 4-chloro-3-methyl-1H-pyrazole are

summarized in the table below. It is important to note that while some experimental data is

available, certain parameters are based on computational predictions.
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Property Value Source

Molecular Formula C₄H₅ClN₂ [5]

Molecular Weight 116.55 g/mol [5]

Appearance White powder [6]

CAS Number 15878-08-7 [5][6][7]

pKa (Predicted) 13.27 ± 0.50 [5]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Spectroscopic Characterization
Detailed experimental spectra for 4-chloro-3-methyl-1H-pyrazole are not readily available in

the public domain. However, based on the known spectral data of related pyrazole derivatives,

the expected spectral characteristics can be inferred.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding

to the methyl protons and the proton on the pyrazole ring. The chemical shift of the methyl

group (C3-CH₃) would likely appear in the upfield region, while the pyrazole ring proton (C5-H)

would be found further downfield. The NH proton signal is typically broad and its chemical shift

can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display four distinct signals

corresponding to the four carbon atoms in the molecule. The chemical shifts of the pyrazole

ring carbons are influenced by the electronegativity of the nitrogen and chlorine atoms. Based

on data for other pyrazole derivatives, the C3 and C5 carbons would have different chemical

shifts from the C4 carbon, which is directly attached to the chlorine atom.[8][9][10][11]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands

corresponding to N-H stretching, C-H stretching of the methyl group and the pyrazole ring, C=C

and C=N stretching vibrations within the aromatic ring, and a C-Cl stretching vibration.
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Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M+)

corresponding to the molecular weight of the compound (116.55 g/mol ). Due to the presence

of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion

peak is anticipated. Fragmentation patterns would likely involve the loss of small molecules

such as HCN and the methyl group.

Synthesis
A detailed, experimentally verified protocol for the synthesis of 4-chloro-3-methyl-1H-pyrazole
is not widely published. However, a general and plausible synthetic route can be proposed

based on established methods for the synthesis of pyrazole derivatives. A common approach

involves the cyclization of a β-dicarbonyl compound or its equivalent with hydrazine. For 4-
chloro-3-methyl-1H-pyrazole, a potential pathway could start from a chlorinated β-diketone or

a related precursor, followed by condensation with hydrazine.
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Proposed Synthesis Workflow for 4-chloro-3-methyl-1H-pyrazole
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Caption: A plausible synthetic workflow for 4-chloro-3-methyl-1H-pyrazole.
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Experimental Protocols
While specific, validated protocols for 4-chloro-3-methyl-1H-pyrazole are not available, the

following are general methodologies for the key characterization techniques, adapted from

standard practices for similar organic compounds.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as

an internal standard.[12]

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and 16-64

scans.

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher frequency spectrometer.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer acquisition time are typically required. Proton decoupling is used to simplify the

spectrum.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

[12]

Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the

solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for

soluble compounds, a spectrum can be obtained from a solution in a suitable solvent (e.g.,

CCl₄) using an appropriate cell.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier-

transform infrared (FTIR) spectrometer.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph

(LC-MS) for solutions.

Ionization: Use a suitable ionization technique, such as electron impact (EI) or electrospray

ionization (ESI).

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z)

range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Experimental Workflow for Characterization
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Caption: A general workflow for the spectroscopic characterization of a chemical compound.

Biological Activity
While the pyrazole scaffold is known for a broad range of biological activities, specific studies

on the biological effects of 4-chloro-3-methyl-1H-pyrazole are not extensively reported in

publicly available literature. The presence of the chloro and methyl substituents could modulate
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the activity profile compared to other pyrazole derivatives. Further research is required to

elucidate its specific biological targets and potential therapeutic applications.

Safety and Handling
4-chloro-3-methyl-1H-pyrazole is classified as an irritant.[13] Standard laboratory safety

precautions should be observed when handling this compound. This includes the use of

personal protective equipment such as gloves, safety glasses, and a lab coat. The compound

should be handled in a well-ventilated area or a fume hood.[6] For detailed safety information, it

is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
4-chloro-3-methyl-1H-pyrazole is a pyrazole derivative with potential for use as a building

block in the synthesis of more complex molecules for pharmaceutical and agrochemical

applications. While basic physicochemical and safety information is available, there is a notable

lack of detailed, publicly accessible experimental data, including melting and boiling points,

solubility, and comprehensive spectroscopic analyses. Furthermore, its specific biological

activities have yet to be thoroughly investigated. The information and general protocols

provided in this guide serve as a starting point for researchers interested in further exploring

the chemical and biological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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